molecular formula C8H6F2O3 B3365820 2,3-Difluoro-5-methoxy-benzoic acid CAS No. 1262197-31-8

2,3-Difluoro-5-methoxy-benzoic acid

Cat. No.: B3365820
CAS No.: 1262197-31-8
M. Wt: 188.13 g/mol
InChI Key: UBSYJDCSWAOVCQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula $ \text{C}8\text{H}6\text{F}2\text{O}3 $. Its structure features two fluorine atoms at the 2- and 3-positions, a methoxy group at the 5-position, and a carboxylic acid group at the 1-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects imparted by fluorine substituents, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name

2,3-difluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSYJDCSWAOVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298099
Record name 2,3-Difluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262197-31-8
Record name 2,3-Difluoro-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262197-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-5-methoxy-benzoic acid can be synthesized through the esterification of 2,3-difluorobenzyl alcohol and 3-hydroxybenzaldehyde . The reaction conditions need to be strictly controlled to ensure high yield and purity. The process typically involves the use of a suitable esterification catalyst and an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Difluoro-5-methoxy-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-difluoro-5-methoxy-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, while the methoxy group can influence its solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2,3-Difluoro-6-methoxybenzoic Acid

This positional isomer shifts the methoxy group to the 6-position (vs. 5-position in the target compound).

2,3-Difluoro-5-methylbenzoic Acid

Replacing the methoxy group with a methyl group introduces steric bulk and electron-donating effects. This reduces the compound’s acidity (higher p$K_a$) compared to the methoxy variant, which has stronger electron-withdrawing properties .

2-Methoxy-4,6-ditrifluoromethylbenzoic Acid

This derivative substitutes fluorines with trifluoromethyl ($ \text{CF}3 $) groups at the 4- and 6-positions. The $ \text{CF}3 $ groups significantly increase lipophilicity and acidity due to their strong electron-withdrawing nature, making this compound more suited for applications requiring enhanced membrane permeability (e.g., agrochemicals) .

Functional Group Modifications

5-Methoxy Benzoic Acid Derivatives with Heterocycles

Complex derivatives, such as 4-[[[2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid, incorporate thieno-pyrimidine rings. These structures are tailored for biological activity (e.g., kinase inhibition) but exhibit lower solubility compared to simpler fluorinated benzoic acids due to increased molecular weight and rigidity .

Diflufenican (Herbicide)

A structurally distinct but functionally relevant compound, diflufenican ($ \text{N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-3-pyridinecarboxamide} $), shares fluorine substituents on the aromatic ring. Its pyridinecarboxamide group enhances herbicidal activity by targeting plant lipid biosynthesis, demonstrating how fluorine positioning influences target specificity .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2,3-Difluoro-5-methoxy-benzoic acid 2-F, 3-F, 5-OCH$_3$, 1-COOH $ \text{C}8\text{H}6\text{F}2\text{O}3 $ High acidity, pharmaceutical intermediate
2,3-Difluoro-6-methoxybenzoic acid 2-F, 3-F, 6-OCH$_3$, 1-COOH $ \text{C}8\text{H}6\text{F}2\text{O}3 $ Lower acidity, research chemical
2-Methoxy-4,6-ditrifluoromethylbenzoic acid 2-OCH$3$, 4-CF$3$, 6-CF$_3$, 1-COOH $ \text{C}{10}\text{H}7\text{F}6\text{O}3 $ High lipophilicity, agrochemical use
Diflufenican 2,4-diF-phenyl, pyridinecarboxamide $ \text{C}{19}\text{H}{11}\text{F}5\text{N}2\text{O}_2 $ Herbicide, lipid biosynthesis inhibitor

Key Research Findings

  • Acidity Trends : Fluorine and methoxy groups at meta/para positions synergistically lower the p$K_a$ of benzoic acid derivatives, enhancing reactivity in coupling reactions .
  • Biological Relevance: Fluorine substitution improves metabolic stability, making this compound a candidate for drug discovery, whereas bulkier analogs (e.g., thieno-pyrimidine derivatives) prioritize target binding over solubility .

Biological Activity

2,3-Difluoro-5-methoxy-benzoic acid (DFMBA) is a fluorinated derivative of benzoic acid that has garnered attention for its potential biological activities. The compound's unique structure, featuring two fluorine atoms and a methoxy group, suggests enhanced interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

DFMBA has the molecular formula C8H6F2O3 and a molecular weight of 192.13 g/mol. The presence of fluorine atoms significantly alters the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

The biological activity of DFMBA is attributed to its ability to interact with various enzymes and receptors. The fluorine atoms can enhance binding affinity through stronger hydrogen bonding interactions, while the methoxy group may improve solubility and reactivity. These properties facilitate the compound's role in modulating biological pathways.

Antimicrobial Properties

DFMBA has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that DFMBA exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for DFMBA were reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These results indicate that DFMBA is effective at inhibiting bacterial growth, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis pathways .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of DFMBA, particularly in models of neuroinflammation induced by lipopolysaccharides (LPS). DFMBA administration was shown to reduce microglial activation and suppress inflammatory cytokine production, suggesting its potential as a therapeutic agent in neurodegenerative diseases characterized by inflammation .

Case Studies

  • Neuroinflammation Model :
    • In a murine model of LPS-induced neuroinflammation, DFMBA was administered at doses of 5 mg/kg intravenously. Results indicated a significant decrease in pro-inflammatory markers and improved behavioral outcomes in treated mice compared to controls .
  • Antibacterial Efficacy :
    • A comparative study evaluated the efficacy of DFMBA against standard antibiotics. It was found that DFMBA exhibited comparable or superior activity against MRSA strains when compared to ciprofloxacin, indicating its potential as an alternative antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that DFMBA possesses favorable absorption characteristics. In animal models, it showed enhanced oral bioavailability compared to other fluorinated compounds, which is crucial for therapeutic applications. The compound's stability in circulation was improved by co-administration with antioxidants like ascorbic acid, suggesting strategies for enhancing its pharmacological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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